molecular formula C3H12Cl2N2O B1448463 (2S)-2,3-diaminopropan-1-ol dihydrochloride CAS No. 87584-94-9

(2S)-2,3-diaminopropan-1-ol dihydrochloride

Cat. No. B1448463
CAS RN: 87584-94-9
M. Wt: 163.04 g/mol
InChI Key: IKBUWJHUBADHSZ-QTNFYWBSSA-N
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Description

(2S)-2,3-Diaminopropan-1-ol dihydrochloride, also known as (2S)-2,3-diaminopropanol dihydrochloride, is an organic compound used in scientific research and laboratory experiments. It is a white, crystalline solid with a molecular formula of C3H10Cl2N2O and a molecular weight of 184.06 g/mol. It is a chiral molecule, meaning that it has two possible configurations, and is commonly used as a chiral resolving agent in organic synthesis.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in the synthesis of N,N'-diacyl-1,3-diaminopropan-2-ols, serving as amide isosteres of natural lipids. These compounds were obtained through the treatment of 1,3-diaminopropan-2-ol with acid chlorides, highlighting its versatility as a synthetic intermediate (Mergen et al., 1991).
  • Research on the crystal structure and magnetic properties of a binuclear copper(II) complex based on 1,3-diaminopropan-2-ol N,N′-bis(3-formyl-5-tert-butylsalicylidene) demonstrated a significant structural change, affecting antiferromagnetic exchange interaction. This study underscores the compound's potential in developing materials with unique magnetic properties (Tupolova et al., 2011).

Biological Applications and Potential Therapeutics

  • A study on 1,3-diaminopropan-2-ols derivatives revealed their ex vivo relaxant activity on isolated rat tracheal rings, suggesting potential therapeutic applications in respiratory conditions such as asthma. The research highlighted a specific derivative that was more potent than theophylline, a known bronchodilator (López et al., 2017).
  • Another study focused on the synthesis of N,N'-dibenzoyl-1,3-diaminopropan-2-ol, exploring its biodistribution in mice and anticonvulsant activity. This highlights the potential of derivatives of 1,3-diaminopropan-2-ol in the development of lipid drug carriers and their pharmacological evaluation (Lambert & Gallez, 1996).

Analytical and Environmental Applications

  • The compound has also been used in the synthesis of fluorescent probes for the detection of copper (II) ions in aqueous solutions, indicating its utility in environmental monitoring and biological imaging. This application underscores the compound's role in developing tools for chemical analysis and environmental science (Udhayakumari et al., 2014).

properties

IUPAC Name

(2S)-2,3-diaminopropan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O.2ClH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H/t3-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBUWJHUBADHSZ-QTNFYWBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2,3-diaminopropan-1-ol dihydrochloride

CAS RN

87584-94-9
Record name (2S)-2,3-diaminopropan-1-ol dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2,3-diaminopropan-1-ol dihydrochloride
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(2S)-2,3-diaminopropan-1-ol dihydrochloride
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(2S)-2,3-diaminopropan-1-ol dihydrochloride
Reactant of Route 4
(2S)-2,3-diaminopropan-1-ol dihydrochloride
Reactant of Route 5
(2S)-2,3-diaminopropan-1-ol dihydrochloride
Reactant of Route 6
(2S)-2,3-diaminopropan-1-ol dihydrochloride

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